2-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a member of the dihydropyrimidine family, which is characterized by a six-membered ring containing nitrogen atoms. This compound is particularly notable for its biological activity and potential applications in medicinal chemistry. It can be synthesized through various methods, with the Biginelli reaction being one of the most common approaches.
The compound can be derived from multiple sources, primarily through synthetic routes involving the condensation of aldehydes, urea, and 1,3-dicarbonyl compounds. The Biginelli reaction serves as a foundational method for synthesizing this compound, often using different catalysts to improve yield and efficiency .
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one falls under the category of heterocyclic compounds, specifically pyrimidines. Its classification is significant in organic chemistry due to its diverse reactivity and potential pharmacological properties.
The synthesis of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:
The synthesis often employs catalysts such as bismuth(III) sulfate or natural materials like granite and quartz to facilitate the reaction under mild conditions. These catalysts can enhance the efficiency of the reaction while maintaining environmental sustainability .
The molecular structure of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one features a pyrimidine ring with an amino group at position 2 and a methyl group at position 3. The compound can be represented as follows:
Key structural data include:
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one participates in various chemical reactions:
The reactions are often catalyzed by acids or bases and can be optimized using microwave or ultrasound techniques to improve yields and reduce reaction times .
The mechanism of action for compounds like 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one typically involves:
Studies have shown that modifications to the dihydropyrimidine structure can significantly affect biological activity, making it a valuable scaffold in drug design .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm structural integrity and purity .
2-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, first synthesized via Pietro Biginelli’s multicomponent reaction in 1893, languished in obscurity until the late 20th century when its biological significance became apparent [1] [9]. This scaffold gained "privileged structure" status due to its recurrent presence in diverse pharmacologically active compounds. Notably, marine alkaloids like batzelladine A (a DHPM derivative) demonstrated potent anti-HIV activity by inhibiting gp-120-CD4 binding, while monastrol emerged as a selective mitotic kinesin Eg5 inhibitor, establishing DHPMs as anticancer templates [1] [2]. The intrinsic bioactivity of DHPM derivatives—spanning antiviral, antihypertensive (e.g., SQ 32926), and antitumor (e.g., 5-fluorouracil) applications—triggered systematic exploration of substituent effects [9] [10]. Within this chemical space, 2-amino-3-methyl-3,4-dihydropyrimidin-4-one represents a structurally distinct subclass characterized by an exocyclic 2-amino group and N3-methylation (PubChem CID: 10313133; MW: 125.13 g/mol; SMILES: CN1C(=O)C=CN=C1N) [4] [8]. Its synthesis typically employs Biginelli-type condensations or post-modification of preformed DHPM cores, facilitated by modern catalysts like SO₃H-functionalized ionic liquids [5] [9].
Table 1: Key Structural and Synthetic Features of 2-Amino-3-methyl-3,4-dihydropyrimidin-4-one
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₅H₇N₃O | Defines elemental composition and MW (125.13 g/mol) |
Core Scaffold | 3,4-Dihydropyrimidin-4-one | Ensures planarity and π-π stacking capability |
Key Substituents | 2-Amino, 3-Methyl | Enhances H-bond donation and lipophilicity |
Synthetic Accessibility | Biginelli modifications or post-functionalization | Enables library synthesis for SAR studies |
Bioisostere Potential | Xanthine scaffold mimic | Targets purinergic receptors with improved selectivity |
The 2-amino-3-methyl substitution confers distinct physicochemical and topological advantages over unmodified DHPMs:
The 2-amino-3-methyl-DHPM core serves as a bioisostere of xanthines, circumventing historical limitations of caffeine-derived molecules:
Table 2: Receptor Targeting Profile of 2-Amino-3-methyl-DHPM Derivatives vs. Xanthines
Target Receptor/Enzyme | Xanthine Activity | 2-Amino-3-methyl-DHPM Activity | Therapeutic Advantage |
---|---|---|---|
Phosphodiesterase (PDE) | Non-selective inhibition (PDE3/4/5) | Negligible activity | Reduced cardiovascular/ metabolic side effects |
Adenosine Receptors (A1/A2A) | High affinity (µM range) | Low-to-undetectable affinity | Avoidance of CNS excitation/proarrhythmia |
SHP2 Phosphatase | Inactive | Potent allosteric inhibition (IC₅₀ < 10 nM) | Targeted RAS/MAPK pathway inhibition |
TLR4/MD-2 Complex | Weak antagonist | Potent suppression of NF-κB/IRF3 signaling | Specific anti-inflammatory/autoimmune effects |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: